2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
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Overview
Description
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a chemical compound with the molecular formula C18H14F3NO and a molecular weight of 317.31 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a trifluoromethylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of quinoline derivatives with trifluoromethylbenzene derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the quinoline derivative is reacted with a trifluoromethylbenzene derivative in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, alcohols, amines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These properties contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: Similar structure but with a different position of the quinoline ring.
2-Quinolin-2-yl-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unique due to the presence of both the quinoline ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10,17,23H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZARYDNLBGFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381207 |
Source
|
Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496947-30-9 |
Source
|
Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496947-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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